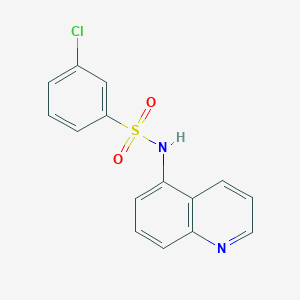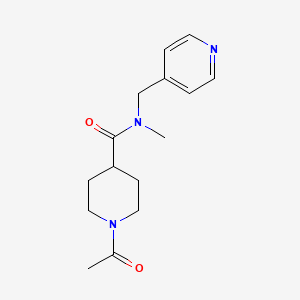![molecular formula C13H13ClN2O B6639088 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)
3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide, also known as 3-Cl-4-PMC, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide involves its binding to TAAR1, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, particularly dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. The activation of TAAR1 by 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide has also been shown to modulate the activity of other receptors, such as dopamine D2 receptors, which further contribute to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide are primarily mediated by its activation of TAAR1. Studies have shown that the compound can modulate the release of dopamine and serotonin in various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens. This modulation of neurotransmitter release can result in a range of effects, including increased locomotor activity, enhanced motivation, and reduced anxiety-like behavior. Additionally, 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide has been shown to modulate the activity of other receptors, such as dopamine D2 receptors, which further contribute to its pharmacological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide in lab experiments is its selectivity for TAAR1, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. Additionally, the compound has been shown to have a high affinity for TAAR1, which makes it a potent agonist for this receptor. However, one of the limitations of using 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for the study of 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide. One potential area of research is the exploration of its effects on other neurotransmitter systems, particularly those involved in addiction and reward. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying its effects on TAAR1 and other receptors. Finally, the development of more soluble analogs of 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide could enhance its utility as a research tool in neuroscience.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 1-methylpyrrole in the presence of a base, followed by N-methylation of the resulting intermediate with formaldehyde and formic acid. The final product is obtained after purification using column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide has been widely used in scientific research as a selective and potent agonist for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain and is involved in the modulation of neurotransmitter release and behavioral responses. Activation of TAAR1 by 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide has been shown to induce a range of effects, including modulation of dopamine and serotonin release, regulation of locomotor activity, and modulation of anxiety-like behavior.
Propriétés
IUPAC Name |
3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16-6-5-10(9-16)8-15-13(17)11-3-2-4-12(14)7-11/h2-7,9H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBJWDBKHYVTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)
![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)




![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)

![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)

![2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene](/img/structure/B6639099.png)
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B6639107.png)
![[4-(2-Chloro-6-fluorobenzoyl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B6639113.png)